![molecular formula C14H11ClFIN2O B14227878 N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide CAS No. 830348-22-6](/img/structure/B14227878.png)
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is a complex organic compound that features a combination of halogenated pyridine and benzamide structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the halogenated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to produce 2-fluoropyridine . This intermediate can then be chlorinated to obtain 5-chloro-3-fluoropyridine .
The next step involves the formation of the ethyl linkage, which can be achieved through a nucleophilic substitution reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate . The final step is the coupling of the halogenated pyridine derivative with 2-iodobenzamide, which can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or thiols.
Applications De Recherche Scientifique
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated pyridine moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzamide structure can facilitate binding to protein targets, modulating their function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: Similar halogenated pyridine structure but with a nitrile group instead of the benzamide moiety.
5-Chloro-2-fluoropyridine: A simpler structure with only the halogenated pyridine ring.
N-[3-Fluoro-4-ethoxy-pyrid-2-yl]ethyl-N’-[5-chloro-pyridyl]thiourea: Contains similar halogenated pyridine and ethyl linkages but with a thiourea group.
Uniqueness
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is unique due to its combination of halogenated pyridine and benzamide structures, which confer distinct chemical properties and biological activities. The presence of multiple halogen atoms enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
830348-22-6 |
|---|---|
Formule moléculaire |
C14H11ClFIN2O |
Poids moléculaire |
404.60 g/mol |
Nom IUPAC |
N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C14H11ClFIN2O/c15-9-7-11(16)13(19-8-9)5-6-18-14(20)10-3-1-2-4-12(10)17/h1-4,7-8H,5-6H2,(H,18,20) |
Clé InChI |
AWRFJPFIOQQBAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)

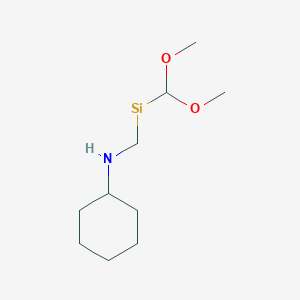
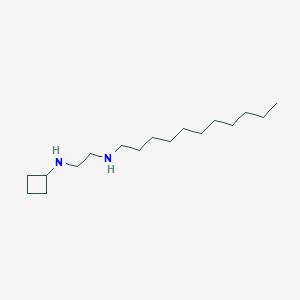
![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
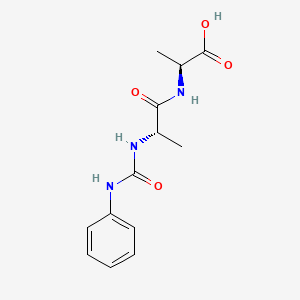
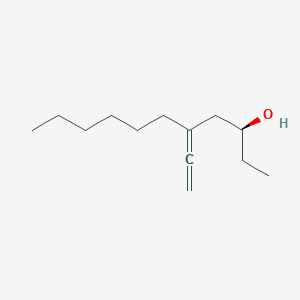
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
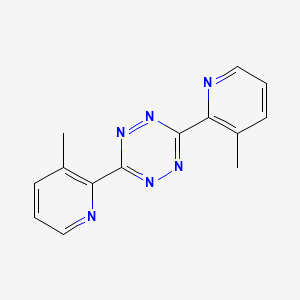

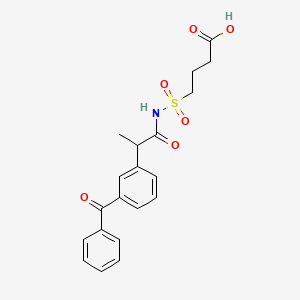
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
